4-benzyl-1-({3-[(4-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-1-({3-[(4-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methyl)piperidine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a piperidine derivative and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-benzyl-1-({3-[(4-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methyl)piperidine is not fully understood. However, it has been shown to have an affinity for various neurotransmitter receptors in the brain, including dopamine and serotonin receptors. It has been suggested that this compound may act as a dopamine agonist, which could explain its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect neurotransmitter systems in the brain, including the dopamine and serotonin systems. It has also been shown to have an effect on the immune system, specifically on the production of cytokines. Additionally, this compound has been shown to have an effect on the cardiovascular system, specifically on blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
There are several advantages to using 4-benzyl-1-({3-[(4-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methyl)piperidine in lab experiments. This compound has been widely studied and has a well-understood synthesis method. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying various systems in the body.
However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to specifically target this compound. Additionally, this compound has not been extensively studied in humans, which limits its potential use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 4-benzyl-1-({3-[(4-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methyl)piperidine. One potential direction is to further investigate the mechanism of action of this compound, which could lead to the development of more targeted therapies for neurological disorders. Additionally, further studies could be done to investigate the potential use of this compound in the treatment of other conditions, such as autoimmune diseases and cardiovascular diseases. Finally, future studies could investigate the potential use of this compound as a tool for studying various systems in the body, including the immune and cardiovascular systems.
Synthesemethoden
The synthesis method for 4-benzyl-1-({3-[(4-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methyl)piperidine involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 4-methyl-1-piperidinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-(5-isoxazolyl)propylamine to form the desired amide intermediate. The final step involves the reduction of the amide intermediate with sodium borohydride in the presence of benzyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
4-benzyl-1-({3-[(4-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methyl)piperidine has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, including the ability to affect neurotransmitter systems in the brain. It has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
[5-[(4-benzylpiperidin-1-yl)methyl]-1,2-oxazol-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-18-7-13-26(14-8-18)23(27)22-16-21(28-24-22)17-25-11-9-20(10-12-25)15-19-5-3-2-4-6-19/h2-6,16,18,20H,7-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFMBNNNXLYMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NOC(=C2)CN3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.